Cas no 88071-16-3 (1-Butanol, 4-[1-(2-propynyloxy)ethoxy]-)

1-Butanol, 4-[1-(2-propynyloxy)ethoxy]- structure
88071-16-3 structure
Product Name:1-Butanol, 4-[1-(2-propynyloxy)ethoxy]-
CAS No:88071-16-3
MF:C9H16O3
MW:172.221543312073
CID:646294
PubChem ID:71411085
Update Time:2025-04-19

1-Butanol, 4-[1-(2-propynyloxy)ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol, 4-[1-(2-propynyloxy)ethoxy]-
    • 4-(1-prop-2-ynoxyethoxy)butan-1-ol
    • DTXSID20830720
    • 4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butan-1-ol
    • 88071-16-3
    • Inchi: 1S/C9H16O3/c1-3-7-11-9(2)12-8-5-4-6-10/h1,9-10H,4-8H2,2H3
    • InChI Key: REMPFINGMCBWOH-UHFFFAOYSA-N
    • SMILES: O(C(C)OCC#C)CCCCO

Computed Properties

  • Exact Mass: 172.109944368g/mol
  • Monoisotopic Mass: 172.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.7Ų
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